molecular formula C9H8ClNO3 B15388441 1-chloro-4-methoxy-2-[(E)-2-nitroethenyl]benzene

1-chloro-4-methoxy-2-[(E)-2-nitroethenyl]benzene

Cat. No.: B15388441
M. Wt: 213.62 g/mol
InChI Key: SNVZSKUDRKSKHC-SNAWJCMRSA-N
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Description

1-chloro-4-methoxy-2-[(E)-2-nitroethenyl]benzene is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
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Biological Activity

1-Chloro-4-methoxy-2-[(E)-2-nitroethenyl]benzene, also known by its CAS number 144181-28-2, is a compound of interest due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications based on available research findings.

The molecular formula of this compound is C9_9H8_8ClNO3_3, with a molecular weight of 213.62 g/mol. The compound features a nitro group attached to a vinyl chain, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that nitro-substituted aromatic compounds can have significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Nitro compounds are often investigated for their potential anticancer activities. The mechanism may involve the generation of reactive oxygen species (ROS) leading to cell apoptosis or DNA damage.

Toxicological Studies

Toxicological assessments reveal that nitro compounds can induce genotoxic effects. For example, studies involving 1-chloro-4-nitrobenzene (a structurally similar compound) indicated that it could produce single-strand DNA breaks in cultured cells and animal models . This suggests that this compound may share similar toxicological profiles.

Table 1: Toxicological Findings Related to Nitro Compounds

CompoundEffectStudy Reference
1-Chloro-4-nitrobenzeneDNA breaks in hepatocytesCesarone et al., 1983
4-ChloroanilineCarcinogenic effectsIARC, 1993
1-Chloro-4-methoxybenzeneAntimicrobial propertiesVarious studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitro compounds, including derivatives of chlorinated methoxybenzenes, it was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), where the presence of the nitro group was crucial for enhancing antimicrobial potency.

Case Study 2: Carcinogenicity Assessment

A review of carcinogenicity data on related compounds revealed that exposure to certain nitro-substituted benzene derivatives led to increased tumor incidence in rodent models. The findings suggest that long-term exposure to such compounds may pose significant health risks, warranting further investigation into their safety profiles .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-chloro-4-methoxy-2-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C9H8ClNO3/c1-14-8-2-3-9(10)7(6-8)4-5-11(12)13/h2-6H,1H3/b5-4+

InChI Key

SNVZSKUDRKSKHC-SNAWJCMRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.